molecular formula C9H10BrN3 B184681 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- CAS No. 183208-57-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-

Cat. No.: B184681
CAS No.: 183208-57-3
M. Wt: 240.1 g/mol
InChI Key: CMFBJWDJQFQFRD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The 5-bromo substitution on the pyridine ring adds to its unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,3-b]pyridine core or the ethanamine side chain.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the fibroblast growth factor receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s low molecular weight and specific binding affinity make it an effective inhibitor .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFBJWDJQFQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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